MFCD18314355
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Overview
Description
The compound “MFCD18314355” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a valuable compound in various scientific and industrial fields. This article will delve into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18314355” involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically includes:
Step 1: Initial reaction involving the starting materials under controlled temperature and pressure.
Step 2: Intermediate formation, which may require purification through techniques such as recrystallization or chromatography.
Step 3: Final reaction step to produce “this compound,” often involving catalysts or specific reagents to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, yield, and safety, often incorporating automated monitoring and control systems to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: “MFCD18314355” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, with reactions often carried out in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
“MFCD18314355” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD18314355” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism depends on the context of its use, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
“MFCD18314355” can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
Compound A: Known for its similar reactivity in oxidation reactions.
Compound B: Shares structural similarities but differs in its reduction behavior.
Compound C: Used in similar industrial applications but with different preparation methods.
The uniqueness of “this compound” lies in its specific combination of properties, making it suitable for a wide range of applications that other compounds may not be able to fulfill.
Properties
IUPAC Name |
4-(4-chloro-2-methylphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-6-12(15)4-5-13(9)10-2-3-11(8-16)14(17)7-10/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSKYWNRKPLRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684810 |
Source
|
Record name | 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-14-5 |
Source
|
Record name | 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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